molecular formula C13H12ClN B15380590 5-Chloro-3-methyl-2-(o-tolyl)pyridine

5-Chloro-3-methyl-2-(o-tolyl)pyridine

Cat. No.: B15380590
M. Wt: 217.69 g/mol
InChI Key: JLPHDBYWSPBHCC-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-2-(o-tolyl)pyridine (CAS: 2624417-46-3) is a substituted pyridine derivative featuring a chlorine atom at position 5, a methyl group at position 3, and an o-tolyl (2-methylphenyl) group at position 2. Its molecular weight is 217.70 g/mol, and it is reported with a purity of 98% .

Properties

Molecular Formula

C13H12ClN

Molecular Weight

217.69 g/mol

IUPAC Name

5-chloro-3-methyl-2-(2-methylphenyl)pyridine

InChI

InChI=1S/C13H12ClN/c1-9-5-3-4-6-12(9)13-10(2)7-11(14)8-15-13/h3-8H,1-2H3

InChI Key

JLPHDBYWSPBHCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

5-Chloro-2-fluoro-3-methylpyridine
  • Structure : Replaces the o-tolyl group with fluorine at position 2.
  • Molecular Weight : ~144.5 g/mol (estimated from formula C₆H₄ClFN).
  • Key Differences :
    • Fluorine’s electronegativity increases electron-withdrawing effects, enhancing polarization compared to the electron-donating o-tolyl group.
    • Reduced steric hindrance due to the absence of the bulky o-tolyl substituent .
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives
  • Structure : Larger molecules with additional substituents (e.g., nitro, bromo) on phenyl rings.
  • Molecular Weight : 466–545 g/mol.
  • Key Differences :
    • Extended conjugation and higher molecular weight lead to elevated melting points (268–287°C vs. unrecorded for the target compound).
    • Broader applications in antimicrobial studies due to diverse substituents .
Platinum Complexes with o-Tolyl Ligands
  • Example : [Pt{4-(o-tolyl)isqbipy}Cl]SbF₆.
  • Key Differences :
    • The o-tolyl group in these complexes exhibits a torsion angle of 51.7° relative to the pyridine ring, reducing planarity and altering metal-to-ligand charge transfer (MLCT) properties.
    • Emission spectra show blue shifts compared to analogs with terpyridine ligands, highlighting electronic modulation by o-tolyl .

Physical and Spectral Properties

Table 1: Comparative Physical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
5-Chloro-3-methyl-2-(o-tolyl)pyridine 217.70 Not reported Cl, CH₃, o-tolyl
5-Chloro-2-fluoro-3-methylpyridine ~144.5 Not reported Cl, CH₃, F
2-Amino-4-(2-Cl-5-Ph-Pyridin-3-Yl)-PhPy 466–545 268–287 Cl, NH₂, substituted phenyl
[Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ 753.36 Not reported Pt, o-tolyl, SbF₆
  • Spectral Data: ¹H NMR: For analogs in , δH ranges from 6.5–8.5 ppm for aromatic protons, similar to expectations for the target compound’s o-tolyl protons.

Steric and Conformational Effects

  • Torsion Angles :
    • The o-tolyl group in the target compound likely adopts a twisted conformation to minimize steric clash with the pyridine ring. In related compounds, torsion angles range from 41.99° (for o-tolyl) to 65.38° (for m-xylyl), influencing planarity and π-π stacking .
  • Aggregation Behavior :
    • Platinum complexes with o-tolyl substituents aggregate at low concentrations (5–10 µM), forming dimers. This behavior suggests the target compound may exhibit similar self-assembly tendencies in solution .

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